5-N-(2,3-dihydro-1H-inden-2-yl)-6-N-(3-methoxypropyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine
Description
5-N-(2,3-dihydro-1H-inden-2-yl)-6-N-(3-methoxypropyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine is a complex organic compound featuring a unique combination of heterocyclic structures
Properties
IUPAC Name |
5-N-(2,3-dihydro-1H-inden-2-yl)-6-N-(3-methoxypropyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O2/c1-24-8-4-7-18-14-15(21-17-16(20-14)22-25-23-17)19-13-9-11-5-2-3-6-12(11)10-13/h2-3,5-6,13H,4,7-10H2,1H3,(H,18,20,22)(H,19,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULIZNYRNTOYTLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC1=NC2=NON=C2N=C1NC3CC4=CC=CC=C4C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-N-(2,3-dihydro-1H-inden-2-yl)-6-N-(3-methoxypropyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Indene Derivative: This involves the hydrogenation of indene to produce 2,3-dihydro-1H-inden-2-yl.
Formation of the Oxadiazole Ring: This step involves the cyclization of appropriate precursors to form the oxadiazole ring.
Coupling Reactions: The final step involves coupling the indene derivative with the oxadiazole ring under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
5-N-(2,3-dihydro-1H-inden-2-yl)-6-N-(3-methoxypropyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halogens, acids, or bases can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups into the compound.
Scientific Research Applications
Medicinal Chemistry: This compound may be explored for its potential therapeutic properties, including anti-inflammatory, antiviral, or anticancer activities.
Materials Science: The unique structure of this compound makes it a candidate for use in the development of new materials with specific properties.
Biological Studies: It can be used as a probe or tool in biological studies to understand various biochemical pathways and mechanisms.
Mechanism of Action
The mechanism of action of 5-N-(2,3-dihydro-1H-inden-2-yl)-6-N-(3-methoxypropyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds containing the indole nucleus, such as tryptophan and serotonin, share some structural similarities.
Oxadiazole Derivatives: Compounds like 1,2,4-oxadiazole and 1,3,4-oxadiazole have similar heterocyclic structures.
Uniqueness
The uniqueness of 5-N-(2,3-dihydro-1H-inden-2-yl)-6-N-(3-methoxypropyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine lies in its specific combination of indene and oxadiazole rings, which may confer unique chemical and biological properties not found in other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
